Hydroxy Tyrosol 3-Sulfate Sodium Salt
Description
Significance of Sulfated Phenolic Metabolites in Biological Systems
Phenolic compounds from plant-based foods undergo significant metabolic transformations in the body, primarily through phase II biotransformation reactions such as sulfation and glucuronidation. nih.govacs.org Sulfation, a crucial metabolic pathway, involves the conjugation of a sulfate (B86663) group to phenolic compounds, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.govacs.org This process generally increases the water solubility of the compounds, which facilitates their excretion from the body. mdpi.com
Overview of Hydroxytyrosol (B1673988) Derivatives in Scientific Inquiry
Hydroxytyrosol (HT), a phenylethanoid found in olive oil, is one of the most studied phenolic compounds due to its potent antioxidant properties. nih.govmdpi.comselleckchem.com Scientific research has expanded to include a wide range of its derivatives to better understand their bioavailability, metabolism, and biological effects. nih.govacs.org These derivatives include not only its primary metabolites, such as glucuronide and sulfate conjugates, but also synthetically modified versions. mdpi.comacs.org
The metabolism of hydroxytyrosol is complex, leading to various products including sulfate conjugates. mdpi.comnih.gov Bioavailability studies have shown that after consumption of olive oil, a significant portion of hydroxytyrosol appears in plasma and urine as conjugated metabolites. wikipedia.org Research has demonstrated that some hydroxytyrosol metabolites may have unique biological activities. For example, hydroxytyrosol-3-O-sulfate has been shown to reduce certain adhesion molecules, an effect not observed with the parent hydroxytyrosol compound itself. nih.gov The investigation into hydroxytyrosol derivatives is driven by the need to understand their structure-activity relationships and their potential roles in human health, which has spurred the development of various chemical and enzymatic synthesis methods for these compounds. acs.orgresearchgate.net
Chemical and Physical Properties of Hydroxytyrosol 3-Sulfate Sodium Salt
| Property | Data | Source(s) |
| CAS Number | 1391053-88-5 | scbt.comsigmaaldrich.comlgcstandards.com |
| Molecular Formula | C₈H₉NaO₆S | scbt.comlgcstandards.commybiosource.com |
| Molecular Weight | 256.21 g/mol | scbt.comlgcstandards.commybiosource.com |
| Alternate Names | 4-(2-Hydroxyethyl)-1,2-benzenediol 2-(Hydrogen Sulfate) Sodium | scbt.comlgcstandards.com |
| Physical Form | Light Grey Solid | mybiosource.com |
| Solubility | Soluble in DMSO and Methanol | mybiosource.com |
| Storage Temperature | -20°C | mybiosource.com |
Properties
CAS No. |
1391053-88-5 |
|---|---|
Molecular Formula |
C9H12NNaO7S |
Molecular Weight |
301.245 |
IUPAC Name |
sodium;[5-[(2S)-2-amino-3,3-dihydroxypropyl]-2-hydroxyphenyl] sulfate |
InChI |
InChI=1S/C9H13NO7S.Na/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16;/h1-2,4,6,9,11-13H,3,10H2,(H,14,15,16);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
KCXCOHZBNPFQOU-RGMNGODLSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(O)O)N)OS(=O)(=O)[O-])O.[Na+] |
Synonyms |
4-(2-Hydroxyethyl)-1,2-benzenediol 2-(Hydrogen Sulfate) Sodium; |
Origin of Product |
United States |
Synthetic Strategies for Hydroxy Tyrosol 3 Sulfate Sodium Salt
Chemical Synthesis Methodologies
Chemical synthesis offers direct, albeit often complex, routes to sulfated phenolic compounds. These methods involve the controlled introduction of a sulfate (B86663) group onto the hydroxytyrosol (B1673988) backbone, often requiring multiple steps and careful selection of reagents to achieve the desired regioselectivity.
Chemoenzymatic Approaches to Sulfated Derivatives
A highly effective and scalable method for producing sulfated hydroxytyrosol is through a one-pot chemoenzymatic process. nih.gov This approach leverages the specificity of enzymes to overcome the selectivity challenges inherent in traditional chemical synthesis.
A key enzyme in this field is the arylsulfotransferase (AST) from the bacterium Desulfitobacterium hafniense. nih.govacs.org This PAPS (3′-phosphoadenosine-5′-phosphosulfate)-independent enzyme facilitates the transfer of a sulfate group from a donor molecule, such as p-nitrophenyl sulfate (p-NPS), to the phenolic hydroxyl groups of hydroxytyrosol. acs.orgnih.gov A significant advantage of this enzymatic method is its chemoselectivity; it preferentially acts on the aromatic hydroxyl groups, obviating the need to protect the aliphatic hydroxyl group in the substrate. acs.org
Research has demonstrated that the AST from D. hafniense exhibits a regioselective preference, slightly favoring sulfation at the 3-position of the catechol ring in hydroxytyrosol. acs.org This makes the chemoenzymatic approach a particularly valuable tool for generating Hydroxytyrosol 3-Sulfate, which can then serve as an authentic standard for metabolic studies. nih.govacs.org The resulting monosulfated metabolites are structurally characterized using techniques like LC-MS, NMR, and HRMS. nih.govacs.org
| Enzyme | Source Organism | Sulfate Donor | Substrate | Primary Product | Reference |
|---|---|---|---|---|---|
| Arylsulfotransferase (AST) | Desulfitobacterium hafniense | p-Nitrophenyl sulfate (p-NPS) | Hydroxytyrosol | Monosulfated Hydroxytyrosol (preference for 3-position) | nih.gov, acs.org |
| Arylsulfotransferase (AST) | Desulfitobacterium hafniense | p-Nitrophenyl sulfate (p-NPS) | Tyrosol | Monosulfated Tyrosol | nih.gov, acs.org |
Multi-step Chemical Protocols for Sulfated Compounds
Conventional chemical synthesis of sulfated compounds like Hydroxytyrosol 3-Sulfate is often challenging. The high polarity of the sulfate group makes the intermediates and final products poorly soluble in many organic solvents, complicating purification and subsequent chemical modifications. rsc.orgresearchgate.net Therefore, sulfation is typically performed as the final step in a multi-step sequence.
Common sulfating agents include sulfur trioxide complexes with nitrogen bases, such as the SO₃-pyridine complex. nih.govmdpi.compsu.ac.th This reagent is widely used for the sulfation of various phenols and phenolic acids. nih.govmdpi.com The general protocol involves reacting the precursor molecule with the SO₃-pyridine complex in a suitable solvent like acetonitrile (B52724) or dimethylformamide, followed by neutralization and purification. mdpi.compsu.ac.th
To address the solubility issues, modern strategies employ reagents like tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃). rsc.org This complex increases the lipophilicity of the intermediate sulfate ester, improving its solubility in organic solvents and streamlining the synthesis and purification process. rsc.orgresearchgate.net
A typical multi-step synthesis of a sulfated phenol (B47542) might involve:
Protection: Protecting other reactive functional groups in the molecule to ensure the sulfation occurs at the desired hydroxyl group.
Sulfation: Reacting the protected precursor with a sulfating agent (e.g., SO₃-pyridine).
Deprotection: Removing the protecting groups to yield the final sulfated compound.
Ion Exchange/Purification: Converting the product to the desired salt form (e.g., sodium salt) and purifying it.
Precursor-based Synthesis Routes
The synthesis of Hydroxytyrosol 3-Sulfate inherently relies on the availability of its direct precursor, hydroxytyrosol. Several routes focus on first obtaining hydroxytyrosol from other readily available molecules.
Tyrosol is a common starting material, which can be converted to hydroxytyrosol through chemoselective hydroxylation. nih.gov This can be achieved via wet hydrogen peroxide catalytic oxidation using montmorillonite (B579905) KSF as a solid acid catalyst. nih.gov Enzymatic methods, such as using the enzyme tyrosinase in the presence of a reducing agent like ascorbic acid, also facilitate the conversion of tyrosol to hydroxytyrosol. google.com
Other precursors include 3,4-dihydroxyphenylacetic acid, which can be reduced using agents like lithium aluminum hydride to form hydroxytyrosol. google.comresearchgate.net To circumvent the instability and oxidation-proneness of hydroxytyrosol, stable precursors like its acetonide derivative have been developed through high-yielding, two-step procedures. nih.gov These protected forms can be stored long-term and deprotected just before the final sulfation step. nih.gov
| Precursor | Conversion Method | Intermediate/Target Product | Reference |
|---|---|---|---|
| Tyrosol | Wet H₂O₂ catalytic oxidation (Montmorillonite KSF) | Hydroxytyrosol | nih.gov |
| Tyrosol | Enzymatic hydroxylation (Tyrosinase) | Hydroxytyrosol | google.com |
| 3,4-Dihydroxyphenylacetic acid | Reduction (e.g., LiAlH₄) | Hydroxytyrosol | google.com, researchgate.net |
| Oleuropein (B1677263) | Acidic or enzymatic hydrolysis | Hydroxytyrosol | mdpi.com, nih.gov |
Selective Sulfation Techniques
Achieving regioselectivity—the ability to sulfate a specific hydroxyl group in a molecule with multiple potential sites—is a central challenge. Enzymatic techniques often provide superior regioselectivity compared to purely chemical methods.
As mentioned, the arylsulfotransferase from D. hafniense shows a preference for the 3-position of hydroxytyrosol, providing a direct route to the desired isomer. acs.org Other enzymes, like human sulfotransferases (SULTs), also exhibit strict regioselectivity. For instance, SULT1A3 preferentially sulfonates the 3-OH group of similar catechol-containing molecules like caffeic acid. nih.gov
In contrast, chemical sulfation methods are generally less selective. acs.org Without the use of protecting groups, reacting hydroxytyrosol with a chemical sulfating agent would likely produce a mixture of regioisomers (e.g., Hydroxytyrosol 3-Sulfate and Hydroxytyrosol 4-Sulfate), which are difficult to separate. Therefore, achieving chemical selectivity typically requires a more complex, multi-step synthesis involving protection and deprotection steps to guide the sulfate group to the correct position.
Biotechnological and Enzymatic Synthesis
While chemoenzymatic methods are used for the final sulfation step, biotechnology plays a crucial role in the sustainable production of the precursor, hydroxytyrosol. nih.govresearchgate.net These approaches utilize microorganisms as cellular factories, engineered to produce high titers of the target compound from simple carbon sources.
Engineered Microorganism Platforms for Hydroxytyrosol Production
Metabolic engineering has enabled the high-level production of hydroxytyrosol in microbial hosts, primarily Escherichia coli and the yeast Saccharomyces cerevisiae. mdpi.comnih.govacs.org These platforms offer a promising alternative to chemical synthesis or extraction from natural sources.
Key strategies in engineering these microorganisms include:
De Novo Biosynthesis: Engineering strains to produce hydroxytyrosol from a simple sugar like glucose. This involves modifying native metabolic pathways, such as the shikimate pathway, to channel carbon flux towards the desired product. nih.govacs.org
Enzyme Integration: Introducing heterologous enzymes to create novel production pathways. A common approach is to express the two-component p-hydroxyphenylacetate hydroxylase system (HpaB and HpaC) from E. coli or Pseudomonas aeruginosa into a tyrosol-producing S. cerevisiae strain. nih.govacs.org The HpaBC complex efficiently hydroxylates tyrosol to form hydroxytyrosol. mdpi.com
Cofactor Engineering: Optimizing the supply of essential cofactors. The HpaBC hydroxylase requires NADH, and engineering the host's metabolism to increase the cytosolic availability of NADH has been shown to significantly boost hydroxytyrosol production. nih.gov
Co-culture Systems: Developing microbial consortia where different tasks in the synthesis pathway are divided between two species. For example, an S. cerevisiae strain can be engineered to produce tyrosol, which is then secreted and converted into hydroxytyrosol by a second E. coli strain expressing the HpaBC hydroxylase. mdpi.comacs.org
Through these advanced metabolic engineering strategies, researchers have achieved significant titers of hydroxytyrosol. Fed-batch fermentation of an engineered S. cerevisiae strain has yielded up to 6.97 g/L of hydroxytyrosol, representing the highest level reported for de novo microbial biosynthesis to date. nih.govacs.org
| Microorganism | Engineering Strategy | Substrate | Hydroxytyrosol Titer | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | De novo synthesis from glucose; Expression of HpaB/HpaC; Weakened tryptophan pathway; Cofactor (NADH) engineering. | Glucose | 6.97 g/L (fed-batch) | nih.gov, acs.org |
| S. cerevisiae / E. coli co-culture | S. cerevisiae produces tyrosol via Ehrlich pathway; E. coli expresses HpaBC to convert tyrosol to hydroxytyrosol. | Glucose | 435.32 mg/L | mdpi.com |
| Escherichia coli | Engineered with aromatic aldehyde synthase (PcAAS) from Petroselinum crispum. | L-DOPA | ~82% yield | nih.gov |
| Escherichia coli | Engineered with tyrosine hydroxylase (TH) and cofactor regeneration. | Tyrosine | 9475 mg/L (fed-batch) | mdpi.com |
Enzymatic Cascade Pathways for Hydroxytyrosol and Derivatives
Enzymatic cascades offer a powerful strategy for the synthesis of hydroxytyrosol and its derivatives, providing high specificity and yield under mild reaction conditions. These multi-enzyme systems mimic natural metabolic pathways, allowing for the conversion of precursors into valuable compounds through sequential reactions.
A prominent pathway for hydroxytyrosol production begins with oleuropein, a major phenolic compound found in olive leaves and fruit. nih.govwikipedia.org A two-step enzymatic cascade can efficiently convert oleuropein into hydroxytyrosol. nih.gov In the first step, the enzyme β-glucosidase is used to hydrolyze oleuropein, yielding oleuropein aglycone. nih.gov This intermediate is then converted to hydroxytyrosol by the action of a hydrolase/acyltransferase. nih.govnih.gov Research has demonstrated that this cascade can achieve a near-quantitative conversion, resulting in an isolated yield of 96% for hydroxytyrosol within 24 hours. nih.gov
To enhance the efficiency and sustainability of these processes, researchers have developed integrated systems using membrane bioreactors (MBRs). An advanced triple enzymatic cascade has been engineered to produce hydroxytyrosol acetate (B1210297) from oleuropein. nih.gov
Step 1: Oleuropein is converted to oleuropein aglycone with 95% conversion using a biocatalytic membrane reactor (BMR) with immobilized β-glucosidase. nih.gov
Step 2: The resulting oleuropein aglycone is fed into a second BMR, where an immobilized mutant of the promiscuous hydrolase/acyltransferase PestE converts it to hydroxytyrosol, achieving 70% conversion. nih.gov
Step 3: The hydroxytyrosol is then acetylated in a multiphase MBR using PestE immobilized on magnetic nanoparticles, resulting in 98% conversion to hydroxytyrosol acetate, which is simultaneously extracted. nih.gov
Further innovations include the use of flow catalysis systems to reduce reaction times and energy consumption. An enzymatic cascade using almond β-glucosidase and an immobilized PestE variant in a packed-bed reactor has been developed for the recovery of hydroxytyrosol derivatives from olive mill wastewater (OMWW). bohrium.comresearchgate.net While batch reactions required 24 hours, the continuous flow system significantly shortens the process, enabling the extraction of 228 mg of hydroxytyrosol derivatives per liter of OMWW without the need for heating. bohrium.com
Table 1: Performance of Enzymatic Cascade Reactions for Hydroxytyrosol and Derivatives
System Precursor Key Enzymes Product Conversion/Yield Reference Two-Step Batch Reaction Oleuropein β-glucosidase, Hydrolase Hydroxytyrosol 96% isolated yield nih.gov Triple Membrane Bioreactor (MBR) Oleuropein β-glucosidase, PestE Hydroxytyrosol Acetate 95% (Step 1), 70% (Step 2), 98% (Step 3) researchgate.net Segmented Flow System Oleuropein (in OMWW) Almond β-glucosidase, PestE Hydroxytyrosol Derivatives 228 mg/L extracted bohrium.com
Biotransformation Processes for Sulfated Metabolites
The introduction of a sulfate group is a critical step in the synthesis of Hydroxytyrosol 3-Sulfate. This is achieved through biotransformation, a process that uses biological systems, such as enzymes or whole microorganisms, to perform chemical modifications. mdpi.com Sulfation is a major Phase II metabolic reaction in nature, typically increasing the water solubility of compounds. hyphadiscovery.comnih.gov
The key enzymes responsible for sulfation are sulfotransferases (SULTs). hyphadiscovery.comyoutube.com These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate containing a hydroxyl or amine group. hyphadiscovery.com In humans, several SULT families (SULT1, SULT2, SULT4) are responsible for the metabolism of a wide range of compounds. hyphadiscovery.com The sulfation of hydroxytyrosol is its predominant metabolic pathway observed in vivo. nih.gov
For synthetic purposes, sulfated metabolites can be produced using several techniques:
Microbial Biotransformation: Whole microorganisms can be engineered or selected for their ability to perform sulfation reactions. This method is scalable and can be used for gram-scale production. hyphadiscovery.com
Mammalian Biotransformation: Fractions of mammalian tissues, such as liver S9 fractions which are rich in SULTs, can be used to produce sulfated metabolites, often at a milligram scale. hyphadiscovery.com
Isolated Enzymes: Purified enzymes, such as arylsulfotransferases from bacteria like Desulfitobacterium hafniense, offer a clean and specific route for sulfation. mdpi.com These bacterial enzymes are particularly advantageous as they are PAPS-independent and can use more readily available sulfate donors like p-nitrophenyl sulfate. mdpi.com
A common strategy involves a dual approach, where microbial biotransformation is used to produce a hydroxylated intermediate, followed by chemical or enzymatic synthesis to add the sulfate group. hyphadiscovery.com This "late-stage" synthesis is highly effective. For instance, research has shown that enzymatic sulfation of dihydroxyphenolic acids successfully yields mixtures of sulfated products. mdpi.com Given that hydroxytyrosol is a dihydroxyphenolic compound, these enzymatic methods are directly applicable for the synthesis of its sulfated derivatives. wikipedia.orgmdpi.com
Table 2: Methods for Synthesizing Sulfated Metabolites
Method Description Key Components Scale Reference Microbial Biotransformation Uses whole microorganisms to catalyze sulfation. Engineered or selected microbial strains Gram scale wikipedia.org Mammalian Biotransformation Utilizes enzyme-rich tissue fractions. Liver S9 fractions, Sulfotransferases (SULTs) Microgram to milligram scale wikipedia.org Isolated Enzyme Synthesis Employs purified enzymes for specific reactions. Bacterial arylsulfotransferases Variable youtube.com Late-Stage Chemical Synthesis Chemical sulfation of a biologically produced intermediate. Hydroxylated precursor + sulfating agent Multi-milligram to gram scale wikipedia.org
Optimization of Biosynthetic Pathways in Whole-Cell Catalysts
Whole-cell catalysts, typically engineered microorganisms like Escherichia coli, represent a cornerstone of modern biotechnology for producing valuable chemicals like hydroxytyrosol. nih.govnih.gov The primary advantage is the ability to reconstruct and optimize an entire metabolic pathway within a single, self-replicating host. nih.gov However, the efficiency of these systems is often limited by specific enzymatic steps that create bottlenecks in the production line. nih.gov
Significant research has focused on developing highly efficient hydroxytyrosol whole-cell catalysts by systematically de-bottlenecking these rate-limiting steps. nih.govdoaj.org In one landmark study, an efficient E. coli catalyst was designed to produce hydroxytyrosol from tyrosine. nih.gov The researchers identified and addressed two major bottlenecks:
First Bottleneck (Tyrosine Hydroxylation): The commonly used mouse tyrosine hydroxylase was found to be inefficient. It was replaced by an engineered two-component flavin-dependent monooxygenase (HpaBC) from E. coli. The activity of HpaBC was improved through structure-guided modeling and directed evolution. nih.gov
Second Bottleneck (Oxidase Activity): The second rate-limiting enzyme, tyramine (B21549) oxidase (TYO), was optimized using in vivo-directed evolution. This was facilitated by the creation of a novel hydroxytyrosol biosensor from the VanR regulatory protein of Corynebacterium glutamicum. This biosensor allowed for high-throughput screening of TYO mutants with enhanced activity. nih.gov
By sequentially resolving these bottlenecks, the final engineered E. coli strain achieved a 95% conversion rate of tyrosine to hydroxytyrosol. nih.gov
Optimization also involves refining the culture and reaction conditions. For instance, separating the cell growth phase from the production phase can improve yields. nih.gov It has been shown that inducing protein expression at a lower temperature (e.g., 18°C) can prevent protein misfolding, while conducting the biocatalysis at a higher temperature (e.g., 30°C) can enhance enzymatic reaction rates. Implementing a modified whole-cell biocatalysis method in a 1-liter bioreactor based on this principle led to significantly increased hydroxytyrosol yields. nih.gov
Table 3: Strategies for Optimizing Whole-Cell Catalysts for Hydroxytyrosol Production
Strategy Target Methodology Outcome Reference Enzyme Engineering First rate-limiting step (Tyrosine Hydroxylase) Replaced mouse enzyme with engineered HpaBC from E. coli. Improved hydroxylation efficiency. nih.gov Directed Evolution Second rate-limiting step (Tyramine Oxidase) Used a custom biosensor for in vivo evolution of TYO activity. Optimized oxidase activity, leading to 95% overall conversion. nih.gov Process Optimization Biocatalysis Conditions Separated growth/induction phase (18°C) from production phase (30°C). Elevated final product yields in a bioreactor setting. hyphadiscovery.com
Metabolic Pathways and Biotransformation of Hydroxy Tyrosol 3 Sulfate Sodium Salt
Endogenous Formation of Sulfated Hydroxytyrosol (B1673988)
Following oral ingestion, hydroxytyrosol (HT) is readily absorbed and undergoes extensive metabolism, leading to the formation of several derivatives, with sulfated conjugates being among the most significant. nih.govnih.gov The primary sulfated metabolite identified in both human plasma and urine is hydroxytyrosol 3-O-sulfate (HT-3-S). nih.govresearchgate.netnih.gov Studies in humans have consistently detected HT-3-S as a major metabolite after the consumption of hydroxytyrosol from various sources, including food supplements and olive oil. nih.govresearchgate.net Research in rats has further substantiated the prominence of sulfation, where two distinct sulfate (B86663) conjugates were identified, accounting for a significant portion of the total circulating metabolites after administration of hydroxytyrosol. nih.govacs.org In these animal models, the area under the plasma concentration-time curve (AUC) for sulfate metabolites was approximately 7- to 9-fold higher than that of the parent hydroxytyrosol, indicating that sulfation is a primary metabolic route. nih.govnih.govacs.org One study also identified a unique metabolite in human plasma known as hydroxytyrosol acetate (B1210297) sulphate, suggesting multiple pathways can lead to sulfated end-products. nih.gov The formation of these sulfated compounds is a result of Phase II biotransformation reactions that occur endogenously, primarily within the intestine and liver. mdpi.com
Phase II Conjugation Reactions: Sulfation Processes
Phase II conjugation reactions are a critical component of xenobiotic metabolism, designed to transform lipophilic compounds into more water-soluble derivatives that can be easily excreted from the body. numberanalytics.comnumberanalytics.com Sulfation is a key Phase II pathway that involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate like hydroxytyrosol. numberanalytics.comnumberanalytics.com This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). numberanalytics.com The addition of the highly polar sulfate group drastically increases the hydrophilicity of the parent compound, facilitating its elimination via urine. reactome.org Phase II reactions are generally rapid, and their efficiency is a rate-limiting step in the clearance of many phenolic compounds. reactome.org
The enzymes responsible for catalyzing the sulfation of hydroxytyrosol belong to the sulfotransferase (SULT) superfamily. numberanalytics.comnumberanalytics.com These enzymes are located in the cytosol of cells in various tissues, including the liver and intestine. reactome.org Research involving the administration of radiolabeled hydroxytyrosol to rats has specifically implicated the enzyme phenolsulfotransferase in its metabolic pathway. researchgate.netnih.gov Phenolsulfotransferases are a subset of SULTs that show affinity for small phenolic compounds like hydroxytyrosol, facilitating the transfer of the sulfonate group from the PAPS co-substrate to one of the hydroxyl groups on the catechol ring of hydroxytyrosol. researchgate.net
Interconversion with Other Metabolites and Conjugates
The metabolism of hydroxytyrosol is complex, involving several competing and sequential pathways. Once absorbed, it is not only sulfated but also undergoes glucuronidation and methylation, leading to a diverse profile of metabolites in circulation. nih.govmdpi.com
Sulfation and glucuronidation are the two primary Phase II conjugation pathways for hydroxytyrosol. nih.govmdpi.com The predominance of one pathway over the other appears to be influenced by factors such as the species studied and the administered dose. In studies conducted on rats, sulfation is clearly the dominant metabolic route. nih.govacs.org The plasma concentration of sulfate conjugates in rats was found to be significantly higher than that of glucuronide conjugates, with the AUC ratio for sulfates being substantially greater than that for glucuronides when compared to the parent compound. nih.govacs.org
In humans, the relationship is more nuanced. Some studies have reported that glucuronoconjugates are the main metabolites found in urine, suggesting that glucuronidation is the more extensive pathway. doi.orgresearchgate.net Other human research indicates that the metabolic preference may be dose-dependent. nih.gov In one study, sulfated metabolites (specifically HT-3-S) were found to be more prevalent after high doses of hydroxytyrosol, whereas glucuronidated forms were more readily detected at lower dosages. nih.gov This suggests a potential saturation of the glucuronidation pathway at higher concentrations, leading to a metabolic shift toward sulfation.
In addition to direct conjugation via sulfation and glucuronidation, hydroxytyrosol is also a substrate for other metabolic enzymes that lead to different end-products. nih.gov The main metabolites resulting from these alternative pathways are homovanillic acid (HVA) and, to a lesser extent, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govresearchgate.netnih.gov
The formation of HVA involves a multi-step process. First, hydroxytyrosol undergoes methylation, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT), which adds a methyl group to the 3-position of the catechol ring to form homovanillyl alcohol. researchgate.netdoi.org Subsequently, homovanillyl alcohol is oxidized by alcohol dehydrogenase and aldehyde dehydrogenase enzymes to produce HVA. researchgate.netnih.gov DOPAC is another acidic metabolite of dopamine, and its presence as a hydroxytyrosol metabolite highlights the shared metabolic machinery for catechol compounds in the body. nih.govnih.gov In human studies, HVA, HT-3-S, and DOPAC have been identified as the three principal metabolites found in both plasma and urine after the intake of hydroxytyrosol. nih.govnih.gov
Data Tables
Table 1: Pharmacokinetic Parameters of Hydroxytyrosol and Its Metabolites in Rats Following Oral Administration Data derived from studies in Sprague-Dawley rats. nih.gov
| Compound | Cmax (nmol/L) | Tmax (min) | AUC (min·nmol/L) |
| Hydroxytyrosol | 23.44 | 62 | 4293 |
| Sulfate Metabolite (M1-a) | ~47 | 30-45 | ~8586 |
| Sulfate Metabolite (M1-b) | ~305 | 30-45 | ~31339 |
| Glucuronide Metabolite (M2-a) | <23 | 30-60 | <1073 |
| Glucuronide Metabolite (M2-b) | <23 | 30-60 | <1073 |
Table 2: Major Metabolites of Hydroxytyrosol Identified in Human Studies
| Metabolite Name | Common Abbreviation | Type of Metabolite | Found in |
| Hydroxytyrosol 3-O-Sulfate | HT-3-S | Sulfate Conjugate | Plasma, Urine |
| Hydroxytyrosol 4-O-Sulfate | HT-4-S | Sulfate Conjugate | Urine |
| Hydroxytyrosol Glucuronide | HT-G | Glucuronide Conjugate | Plasma, Urine |
| Homovanillic Acid | HVA | Methylated/Oxidized | Plasma, Urine |
| 3,4-Dihydroxyphenylacetic Acid | DOPAC | Oxidized | Plasma, Urine |
| Hydroxytyrosol Acetate Sulphate | HT-Ac-S | Acetylated/Sulfated | Plasma |
In Vitro Metabolic Profiling Studies
In vitro models are indispensable tools for examining the biotransformation of xenobiotics, including phenolic compounds from dietary sources. nih.gov Systems such as gastrointestinal dialysis models and cellular models like Caco-2 cells allow for a detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like hydroxytyrosol and its metabolites. nih.govresearchgate.net These studies have revealed that while hydroxytyrosol itself has low bioavailability, its metabolites, including hydroxytyrosol sulfate, are the predominant forms found in circulation and may be responsible for the observed biological activities. nih.govnih.gov
The in vitro Gastrointestinal Dialysis-Colon Model (GIDM-colon) is an advanced system designed to simulate the physiological conditions of the human digestive tract, from the stomach and small intestine to the colon. nih.govuantwerpen.be This model incorporates digestive enzymes, pH changes, and, crucially, human fecal microbiota in the colon phase to provide a holistic view of compound metabolism. nih.govmfd.org.mkresearchgate.net
A study utilizing the GIDM-colon model to investigate the metabolic fate of pure hydroxytyrosol provided extensive data on its biotransformation. nih.govnih.gov While the study focused on the parent compound, its findings are critical for understanding the environment that hydroxytyrosol 3-sulfate would encounter. In the simulated upper gastrointestinal tract (gastric and small intestine phases), hydroxytyrosol undergoes initial transformations. However, the most significant metabolic activity occurs in the colon phase, where the gut microbiota plays a pivotal role. nih.govnih.gov The model demonstrated that unabsorbed hydroxytyrosol reaching the colon is extensively catabolized by fecal bacteria into a variety of smaller phenolic acids and other derivatives. nih.govnih.gov
Identified metabolites of hydroxytyrosol in the GIDM-colon model include those from both phase I (oxidation) and phase II (conjugation) reactions. nih.gov Key metabolites identified were homovanillic acid, homovanillic alcohol, 3,4-dihydroxyphenylacetic acid (DOPAC), and various sulfated and glucuronidated conjugates. nih.gov The presence of sulfated metabolites like hydroxytyrosol-4'-O-sulfate and hydroxytyrosol-3'-O-sulfate in such systems highlights that sulfation is a primary metabolic pathway. nih.gov The GIDM-colon model effectively maps the complex series of reactions, including oxidation, dehydroxylation, and conjugation, that hydroxytyrosol and its derivatives undergo throughout the digestive system. nih.govresearchgate.net
Table 1: Key Metabolites of Hydroxytyrosol Identified in the GIDM-Colon Model This table summarizes metabolites formed from the parent compound, hydroxytyrosol, in a simulated gastrointestinal environment. Hydroxytyrosol 3-sulfate is a product of such phase-II metabolism.
Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model for the intestinal barrier. researchgate.netnih.gov When differentiated, these cells form a monolayer that mimics the absorptive enterocytes of the small intestine, making them suitable for studying the transport and metabolism of xenobiotics. nih.govrsc.org
Studies investigating hydroxytyrosol in Caco-2 cells have shown that it can permeate the cell monolayer, primarily through passive diffusion. researchgate.netnih.gov During this transport, it undergoes metabolic conversion. One of the key enzymes present in Caco-2 cells is catechol-O-methyltransferase (COMT), which catalyzes the methylation of the catechol group of hydroxytyrosol to form 3-hydroxy-4-methoxyphenylethanol (homovanillic alcohol). nih.gov
More specific to sulfated metabolites, research has been conducted to assess the protective effects of chemically synthesized hydroxytyrosol sulfates in Caco-2 cells. rsc.orgnih.gov In one study, hydroxytyrosol sulfate metabolites were shown to protect Caco-2 cells from oxidative stress induced by oxidized cholesterol, with an efficacy comparable to the parent compound. rsc.orgnih.govunipv.it This indicates that the sulfated form not only is stable in the intestinal cell environment but also retains biological activity. rsc.org The study also evaluated the stability and uptake of these sulfate metabolites, confirming their interaction with intestinal cells. rsc.org While the small intestine is a site for metabolism, the liver remains the primary organ for many phase I and phase II reactions, including sulfation. rsc.org
Comparative Metabolism of Hydroxytyrosol and its Precursors/Derivatives
The metabolism of hydroxytyrosol is often compared with that of its structural analog, tyrosol, and its lipophilic derivatives to understand how structural differences influence their metabolic fate.
Hydroxytyrosol vs. Tyrosol: Hydroxytyrosol and tyrosol are the two major phenolic alcohols in olive products. nih.govuantwerpen.be While structurally similar, the key difference is that hydroxytyrosol has a catechol (3,4-dihydroxyphenyl) structure, whereas tyrosol has a single hydroxyl group (4-hydroxyphenyl). nih.gov This structural distinction has profound implications for their metabolism. The catechol group of hydroxytyrosol is a substrate for the enzyme COMT, leading to methylated metabolites. nih.gov Tyrosol, lacking this group, cannot be methylated by COMT. nih.gov
Both compounds undergo extensive phase II conjugation. nih.gov Sulfation is a major metabolic reaction for both hydroxytyrosol and tyrosol in the liver. nih.gov In vivo studies in rats have confirmed that after oral administration, sulfation is the predominant metabolic pathway for hydroxytyrosol, with the area under the curve (AUC) for sulfate conjugates being 7-9 times higher than that of the parent compound. nih.gov Similarly, tyrosol is readily converted to tyrosol-4'-O-sulfate. nih.gov
Hydroxytyrosol vs. Lipophilic Derivatives: To enhance the applicability of hydroxytyrosol in fats and oils, lipophilic derivatives such as hydroxytyrosyl acetate (HT-Ac) and ethyl hydroxytyrosyl ether (HT-Et) have been synthesized. nih.govresearchgate.net Comparative studies in animal models have shown that these hydrophobic derivatives maintain and, in some cases, improve the metabolic effects of the parent hydroxytyrosol. nih.gov For instance, in a study with hypercholesterolemic rats, HT-Ac was found to be highly effective in improving metabolic parameters. nih.gov While these are in vivo findings, they are underpinned by how the derivatives are absorbed and metabolized. HT-Et is absorbed to a greater extent in Caco-2 cells than hydroxytyrosol itself. us.es The ester or ether linkages are likely hydrolyzed by esterases in the intestine or liver, releasing the parent hydroxytyrosol, which is then available to undergo its characteristic metabolic reactions, including sulfation to form hydroxytyrosol 3-sulfate. nih.gov
Table 2: Comparative Metabolic Pathways of Hydroxytyrosol and Tyrosol
Analytical Methodologies for Hydroxy Tyrosol 3 Sulfate Sodium Salt Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating Hydroxytyrosol (B1673988) 3-Sulfate from other compounds present in a sample. This separation is essential for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxytyrosol and its metabolites, including its sulfated forms. kcl.ac.uknih.gov This method is preferred over others, such as Gas Chromatography, because it typically does not require a derivatization step, which can be time-consuming and may introduce variability. isnff-jfb.com
In a typical HPLC setup for analyzing hydroxytyrosol sulfates, a reversed-phase column, such as a C18 column, is employed. nih.govacs.orgugr.es The separation is achieved by using a mobile phase consisting of a binary gradient of an aqueous component, often acidified with acetic or formic acid, and an organic solvent like acetonitrile (B52724) or methanol. isnff-jfb.comacs.org The acidic conditions help to ensure good peak shape and resolution of the analytes. Detection is often carried out using a Diode Array Detector (DAD), which can provide spectral information about the separated compounds.
Table 1: Example of HPLC Conditions for Hydroxytyrosol Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) acs.org |
| Mobile Phase A | Milli-Q water with 0.025% acetic acid acs.org |
| Mobile Phase B | Acetonitrile with 5% acetone acs.org |
| Flow Rate | 0.8 mL/min acs.org |
| Column Temperature | 30 °C acs.org |
| Detection | Diode Array Detector (DAD) |
For enhanced separation efficiency, speed, and sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly utilized. When coupled with a Diode Array Detector (DAD) and tandem mass spectrometry (MS/MS), it provides a powerful tool for the comprehensive analysis of Hydroxytyrosol 3-Sulfate. nih.govub.edu This combination allows for the simultaneous quantification and structural confirmation of the target analyte and its isomers, such as Hydroxytyrosol 4-Sulfate. nih.govresearchgate.net
The UHPLC system uses columns with smaller particle sizes (typically under 2 µm), which results in sharper peaks and better resolution compared to traditional HPLC. mdpi.com The DAD provides ultraviolet-visible spectra, which aids in the initial identification of compounds, while the MS/MS detector offers high selectivity and sensitivity for confirmation and quantification. nih.govub.edu This technique has been successfully applied to determine hydroxytyrosol metabolites in various biological samples, including plasma and urine. nih.govub.edunih.gov
While HPLC and UHPLC are more common for the direct analysis of sulfated metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of related hydroxytyrosol metabolites. isnff-jfb.comresearchgate.net Due to the low volatility of phenolic compounds like hydroxytyrosol and its derivatives, a derivatization step, such as silylation, is typically required before GC-MS analysis. isnff-jfb.commdpi.com This process converts the non-volatile analytes into more volatile derivatives suitable for gas chromatography. mdpi.com
GC-MS offers high chromatographic resolution and is a powerful tool for the identification of compounds based on their mass spectra. It has been used to quantify synthetic hydroxytyrosol in rat plasma and to analyze other related metabolites in various biological matrices. acs.orgmdpi.com
Mass Spectrometry for Structural Elucidation and Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and definitive identification of Hydroxytyrosol 3-Sulfate and other metabolites. It provides information on the molecular weight and fragmentation pattern of the analyte, which are unique fingerprints for its identification.
Liquid Chromatography coupled with Orbitrap Mass Spectrometry (LC-Orbitrap MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.govresearchgate.netub.edu This accuracy is crucial for the confident identification of metabolites in complex biological and food samples. nih.govresearchgate.netub.edu
The LC-Q-Orbitrap system has been effectively used to develop and validate analytical procedures for measuring hydroxytyrosol and its phase II metabolites, including glucuronides and sulfates, in cheese. nih.govresearchgate.net The high resolving power of the Orbitrap analyzer allows for the differentiation of compounds with very similar masses, which is often a challenge in metabolomics studies. ub.edu
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural characterization of molecules. nih.govresearchgate.net In an LC-MS/MS system, the precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. acs.org The fragmentation pattern provides valuable information about the structure of the molecule.
For the identification of hydroxytyrosol sulfates, a characteristic mass increase of 80 Da (corresponding to the SO₃ group) from the parent hydroxytyrosol molecule is observed. acs.org The deprotonated molecular ion of hydroxytyrosol sulfate (B86663) is detected at an m/z of 233.0 in negative ionization mode. acs.org A common fragmentation pathway involves the loss of the sulfate group, resulting in a product ion at m/z 153, which corresponds to the deprotonated hydroxytyrosol. acs.org This specific transition (m/z 233 → 153) is often used for the selective and sensitive quantification of hydroxytyrosol sulfates in multiple reaction monitoring (MRM) mode. acs.org
Table 2: Key Mass Spectrometry Data for Hydroxytyrosol 3-Sulfate
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | acs.org |
| Precursor Ion (m/z) | 233.0 | acs.org |
| Product Ion (m/z) | 153.0 (loss of SO₃) | acs.org |
| Mass Increase from Hydroxytyrosol | 80 Da | acs.org |
Sample Preparation and Extraction Techniques for Research Analysis
Effective sample preparation is a critical step in the analytical workflow, aiming to isolate Hydroxytyrosol 3-Sulfate Sodium Salt from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. This chromatographic technique relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For Hydroxytyrosol 3-Sulfate and related phenolic compounds, reversed-phase sorbents are commonly employed.
The general SPE procedure involves four key steps:
Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for sample loading.
Loading: The sample is passed through the sorbent, where the analyte and some matrix components are retained.
Washing: Interfering compounds are selectively removed by washing the sorbent with a solvent that does not elute the analyte of interest.
Elution: The retained analyte is recovered from the sorbent using a strong solvent.
Various sorbents have been investigated for the extraction of hydroxytyrosol and its metabolites, with the selection depending on the specific matrix and analytical goals.
| Sorbent Type | Matrix | Elution Solvent(s) | Key Findings |
| C18 | Olive Pomace Extracts | Methanol, Ethyl Acetate (B1210297) | Effective for purifying hydroxytyrosol-rich extracts. researchgate.net |
| Oasis HLB | Plasma | Methanol | Used for the extraction of hydroxytyrosol from acidified plasma, demonstrating good recovery. |
| Polymeric RP Tubes | Germinated Spelt Seeds | Methanol | Showed high extraction efficiencies for both extractable and bound phenolic acids. nih.gov |
The optimization of SPE parameters, such as sample volume, elution solvent volume, and flow rate, is crucial for achieving high recovery and reproducibility. For instance, response surface methodology has been employed to optimize the SPE of non-coloured phenolic compounds from fortified wines, resulting in recoveries between 71.06% and 119.40%.
Supramolecular solvents (SUPRAS) have emerged as a green and efficient alternative to conventional organic solvents for the extraction of bioactive compounds. SUPRAS are nanostructured liquids formed from the self-assembly of amphiphilic molecules in aqueous solutions, creating unique microenvironments that can facilitate the extraction of target analytes.
The formation of SUPRAS typically involves the coacervation of micelles, leading to a phase separation that allows for the extraction of compounds from the sample matrix. This technique offers several advantages, including high extraction efficiency, reduced solvent consumption, and the use of environmentally benign components.
Research on the application of SUPRAS for the extraction of phenolic compounds has demonstrated its potential. For example, a SUPRAS composed of octanoic acid reverse micelles dispersed in an ethanol-water mixture has been shown to have a significantly higher extraction efficiency for phenolic acids from Prunella vulgaris compared to conventional organic solvents. mdpi.com The mechanism of extraction is attributed to the large solvent contact surface area and the formation of stable hydrogen bonds between the analytes and the supramolecular solvent. mdpi.com
While specific studies on the application of SUPRAS for the direct extraction of Hydroxytyrosol 3-Sulfate from biological matrices are still emerging, the principles of this methodology suggest its high potential. The tunable nature of SUPRAS allows for the design of specific solvent systems tailored to the polarity and chemical structure of sulfated polyphenols.
| SUPRAS System | Target Analytes | Key Findings |
| Octanoic acid/Ethanol–water | Phenolic acids (caffeic acid, salviaflaside, rosmarinic acid) | Superior extraction efficiency compared to conventional solvents; extraction mechanism elucidated through molecular dynamics simulations. mdpi.com |
| Dodecanol/Tetrahydrofuran | Lead and Cadmium ions (as a proof of concept for complexed analytes) | High enrichment factors and good recoveries in environmental water samples. nih.gov |
| Sodium dodecyl sulfate/Tetrabutylammonium bromide | Various phenols | Eco-friendly method with high enrichment factors and low limits of detection for phenols in water. rsc.org |
Development and Validation of Research Assays
The development of robust and validated analytical assays is essential for the accurate quantification of Hydroxytyrosol 3-Sulfate Sodium Salt in research. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common techniques employed for this purpose. Method validation ensures that the analytical procedure is suitable for its intended use and provides reliable results.
Key validation parameters, as outlined by regulatory guidelines, include linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ).
A study on the pharmacokinetics of hydroxytyrosol and its metabolites in rats utilized a fully validated LC-MS/MS method. The validation results indicated that the analytical method was linear (R² > 0.998), precise (CV < 15%), and had a satisfactory recovery of 98.4 ± 1.64%. nih.gov The limit of quantification (LOQ) was determined to be 0.2 nmol/L. nih.gov
The following tables summarize the validation parameters from various research studies focused on the analysis of hydroxytyrosol and its metabolites.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analytical Method | Analyte(s) | Matrix | Linearity (r²) | LOD | LOQ |
| HPLC | Hydroxytyrosol | Olive Leaf Extract | Not specified | 0.8 µg/mL | 8 µg/mL |
| UHPLC | Hydroxytyrosol, Tyrosol | Virgin Olive Oil | >0.99 | 0.15 µg/mL (Htyr) | 0.45 µg/mL (Htyr) |
| LC-MS/MS | Hydroxytyrosol | Wine, Oil, Plasma | Not specified | 1 ng/mL (Wine), 0.5 µg/kg (Oil), 0.1 ng/mL (Plasma) | Not specified |
| LC-MS/MS | Compound K (a ginsenoside metabolite) | Human Plasma | >0.9968 | Not specified | 1 ng/mL |
| LC-HRMS | Indoxyl Sulfate, p-Cresyl Sulfate | Human Serum | >0.99 | Not specified | 100 ng/mL |
Table 2: Precision and Accuracy of Analytical Methods
| Analytical Method | Analyte(s) | Matrix | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC | Hydroxytyrosol | Olive Leaf Extract | <2% | 97.6-101.2% |
| UHPLC | Hydroxytyrosol, Tyrosol | Virgin Olive Oil | <11% | >87.6% |
| LC-MS/MS | Hydroxytyrosol and its metabolites | Rat Plasma | <15% | 98.4 ± 1.64% |
| LC-MS/MS | Compound K | Human Plasma | <9.14% | 85.40-112.50% (inter-day) |
| LC-HRMS | Indoxyl Sulfate, p-Cresyl Sulfate | Human Serum | <15% | 97-105% (IndS), 86-104% (pCS) |
These data demonstrate the development of sensitive and reliable analytical methods for the quantification of hydroxytyrosol and its metabolites, including sulfated forms, in various matrices. The choice of analytical technique and the rigor of the validation process are critical for generating high-quality data in research focused on Hydroxytyrosol 3-Sulfate Sodium Salt.
Molecular and Cellular Mechanisms of Action of Hydroxy Tyrosol 3 Sulfate Sodium Salt
Modulation of Cellular Signaling Pathways
Hydroxytyrosol (B1673988) 3-sulfate sodium salt influences several key signaling pathways that are critical for cell survival, inflammation, and stress responses. Its activity has been observed in the modulation of mitogen-activated protein kinase (MAPK) pathways, the PI3K/Akt pathway, NF-κB activation, and the NLRP3 inflammasome.
The mitogen-activated protein kinase (MAPK) signaling pathways, comprising cascades such as JNK, p38, and ERK1/2, are crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis. While much of the research has focused on the parent compound, hydroxytyrosol, which has been shown to decrease the phosphorylated forms of JNK1/2 and p38MAPK nih.gov, specific studies have also elucidated the role of its sulfated metabolite.
In human umbilical vein endothelial cells (HUVEC) stimulated with lipopolysaccharide (LPS), the ability of hydroxytyrosol 3-sulfate sodium salt to modulate the phosphorylation state of p38 and ERK1/2 MAPKs has been evaluated. LPS induces a significant phosphorylation of both p38 and ERK1/2. Pre-treatment with phenolic compounds, including hydroxytyrosol 3-sulfate, has been investigated for its potential to counteract these effects. Studies on the parent compound, hydroxytyrosol, have shown it can decrease the phosphorylation of p38 and suppress the activation of the ERK signaling pathway in various cell models nih.govresearchgate.netnih.govresearchgate.net. This suggests that the anti-inflammatory effects of hydroxytyrosol and its metabolites may be mediated, in part, through the regulation of these critical MAPK cascades.
| Signaling Pathway | Key Proteins | Observed Effect of Parent Compound (Hydroxytyrosol) |
|---|---|---|
| MAPK | p-JNK1/2 | Decreased phosphorylation nih.gov |
| MAPK | p-p38 | Decreased phosphorylation nih.govnih.gov |
| MAPK | p-ERK1/2 | Decreased phosphorylation / Suppression of activation nih.gov |
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a vital intracellular cascade that governs key cellular functions, including cell growth, survival, and metabolism. Research indicates that hydroxytyrosol and its metabolites can modulate this pathway. Specifically, studies have shown that hydroxytyrosol 3-sulfate enhances the activation of Akt.
In human aortic endothelial cells (HAEC), hydroxytyrosol-3-sulfate (HT-3S) was observed to enhance the activation state of Akt1 at Serine 473 unica.it. This finding suggests that the sulfated metabolite of hydroxytyrosol actively participates in modulating the PI3K/Akt pathway, which can contribute to the maintenance of endothelial function and vascular health unica.it. The parent compound, hydroxytyrosol, has also been shown to inhibit the PI3K/Akt pathway in other cellular contexts, such as in certain cancer cell lines, indicating that its effects can be cell-type and context-dependent nih.govnih.govresearchgate.net.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating the immune response to infection and inflammation. The parent compound, hydroxytyrosol, is well-documented to suppress NF-κB activation nih.govnih.govmdpi.com. It has been shown to counteract the activation of the NF-κB signaling pathway, a key mediator of oxidative stress and neuronal apoptosis nih.gov. In models of colon inflammation, hydroxytyrosol treatment significantly reduced the expression of NF-κB (p65) and phosphorylated NF-κB (p-p65) mdpi.com. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes nih.govmdpi.com.
The NLRP3 inflammasome is an intracellular multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18 nih.gov. Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders mdpi.com.
Studies have demonstrated that hydroxytyrosol 3-sulfate sodium salt can directly modulate this pathway. In HUVEC monolayers, stimulation with LPS leads to a significant increase in the protein levels of NLRP3. Pre-treatment with 1 μM of hydroxytyrosol 3-sulfate sodium salt was found to significantly inhibit this LPS-induced rise in NLRP3 expression. This protective effect was observed to be nearly equal among the parent compounds and their metabolites, indicating that the sulfated form retains potent activity against inflammasome activation. This inhibitory action on the NLRP3 inflammasome is a key mechanism behind the compound's anti-inflammatory effects.
| Cell Line | Stimulus | Compound (Concentration) | Observed Effect on NLRP3 Protein Level |
|---|---|---|---|
| HUVEC | LPS (10 μg/mL) | Hydroxytyrosol 3-Sulfate Sodium Salt (1 μM) | Significant inhibition of LPS-induced increase |
Effects on Gene Expression and Protein Levels
The modulatory effects of hydroxytyrosol 3-sulfate sodium salt on signaling pathways ultimately translate into changes in the expression of specific genes and the levels of their corresponding proteins. A key target in this regard is inducible nitric oxide synthase (iNOS).
Inducible nitric oxide synthase (iNOS) is an enzyme responsible for producing large quantities of nitric oxide (NO), a key mediator in inflammatory processes. Overexpression of iNOS is associated with the pathophysiology of various inflammatory diseases. The parent compound, hydroxytyrosol, has been shown to remarkably suppress the LPS-induced transcription and expression of iNOS in human monocytic cells nih.govolivewellnessinstitute.orgunipa.it. This suppression leads to a reduction in NO production, contributing to the compound's anti-inflammatory effects mdpi.com.
While direct studies on the effect of hydroxytyrosol 3-sulfate on iNOS are limited, research on its impact on other nitric oxide synthase isoforms provides valuable insight. In human aortic endothelial cells, hydroxytyrosol-3-sulfate (HT-3S) was found to enhance the activation of endothelial nitric oxide synthase (eNOS) unica.it. eNOS is constitutively expressed and plays a crucial role in maintaining vascular tone and endothelial health. The ability of the sulfated metabolite to enhance eNOS activation, while the parent compound suppresses iNOS expression, highlights a sophisticated and differential regulation of nitric oxide balance, which is crucial for maintaining vascular homeostasis unica.it.
Modulation of Tight Junction Proteins (Occludin, ZO-1, JAM-A) in Endothelial Cells
The integrity of the endothelial barrier is paramount for vascular health, and it is maintained by a complex of proteins that form tight junctions between adjacent endothelial cells. Key among these are occludin, zonula occludens-1 (ZO-1), and junctional adhesion molecule-A (JAM-A). In preclinical studies, metabolites of hydroxytyrosol, including the sulfated form, have been investigated for their capacity to protect the endothelial barrier from inflammatory insults.
In a study utilizing Human Umbilical Vein Endothelial Cells (HUVEC) as a model of the vascular endothelium, the effects of major hydroxytyrosol metabolites were assessed in the context of inflammation induced by lipopolysaccharide (LPS). The findings indicated that these metabolites, at physiologically relevant concentrations, could help maintain barrier integrity. A deeper look into the molecular mechanisms revealed their influence on the modulation of tight junction proteins, including occludin, ZO-1, and JAM-A mdpi.com. This suggests a potential role for hydroxytyrosol 3-sulfate in preserving endothelial function, particularly under inflammatory conditions that might otherwise compromise vascular permeability.
Below is a table summarizing the tight junction proteins modulated by hydroxytyrosol metabolites in endothelial cells.
| Tight Junction Protein | Function in Endothelial Cells | Modulation by Hydroxytyrosol Metabolites |
| Occludin | Integral membrane protein that establishes the barrier function of tight junctions. | Influenced by hydroxytyrosol metabolites, contributing to the maintenance of barrier integrity. |
| ZO-1 (Zonula Occludens-1) | Cytoplasmic plaque protein that links transmembrane tight junction proteins to the actin cytoskeleton. | Modulated by hydroxytyrosol metabolites, supporting the structural integrity of the endothelial barrier. |
| JAM-A (Junctional Adhesion Molecule-A) | Transmembrane protein involved in cell-cell adhesion and leukocyte transmigration. | Its regulation is affected by hydroxytyrosol metabolites, playing a role in preserving endothelial barrier function. |
Influence on Heat Shock Proteins (e.g., HSP60)
Heat shock proteins are a group of proteins that are produced by cells in response to exposure to stressful conditions. They play crucial roles in protein folding, assembly, and translocation, as well as in the degradation of damaged proteins. While the broader class of olive oil phenolics has been studied for various biological activities, direct evidence specifically linking Hydroxytyrosol 3-Sulfate Sodium Salt to the modulation of Heat Shock Protein 60 (HSP60) is not available in the current body of scientific literature. Further research is required to determine if any such interaction exists and its potential physiological significance.
Interactions with Redox Homeostasis in Cellular Models
Redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the cell. Disruptions in this balance can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Hydroxytyrosol and its metabolites have demonstrated significant antioxidant properties in various cellular models.
Hydroxytyrosol and its metabolites are potent scavengers of reactive oxygen species. This activity has been observed in various cell lines, where these compounds have been shown to reduce intracellular ROS levels. For instance, in human breast cell lines, hydroxytyrosol was found to decrease intracellular ROS, acting as an efficient free radical scavenger nih.govresearchgate.net. Similarly, in Caco-2 human enterocyte-like cells, hydroxytyrosol and its sulfate (B86663) metabolites have been shown to inhibit ROS production researchgate.net. This direct scavenging activity is a key mechanism by which these compounds protect cells from oxidative damage.
The antioxidant capacity of hydroxytyrosol is also linked to its ability to modulate endogenous antioxidant systems. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase mdpi.com. In human prostate cancer cells, while hydroxytyrosol was found to promote superoxide production leading to apoptosis, the addition of ROS scavengers could prevent this effect, highlighting the complex role of ROS in cellular signaling nih.govyoutube.com.
A consequence of excessive ROS production is damage to cellular macromolecules, including DNA. Oxidative DNA damage is a critical factor in the initiation and progression of several chronic diseases. Research has demonstrated that hydroxytyrosol can protect against such damage. In human breast cell lines, hydroxytyrosol was shown to prevent oxidative DNA damage nih.govresearchgate.net. This protective effect has also been observed in human skin keratinocytes exposed to UVB radiation, where hydroxytyrosol significantly reduced DNA strand breaks nih.gov.
The table below summarizes the protective effects of hydroxytyrosol against oxidative DNA damage in different cellular systems.
| Cell Line | Type of Damage | Protective Effect of Hydroxytyrosol |
| Human Breast Cells | Oxidative DNA damage | Prevents damage induced by oxidative stress. nih.govresearchgate.net |
| Human Skin Keratinocytes (HaCaT) | UVB-induced DNA strand breaks | Significantly reduces the number of DNA strand breaks. nih.gov |
| Mouse Model (in vivo) | LPS-induced DNA damage | Prevents DNA damage in a model of systemic inflammation. rsc.orgnih.gov |
Nitric oxide (NO) is a crucial signaling molecule in the vascular system, primarily involved in vasodilation and maintaining endothelial health. An imbalance in NO bioavailability, often caused by excessive superoxide production, contributes to endothelial dysfunction. Conjugated metabolites of hydroxytyrosol, including hydroxytyrosol-3-sulfate, have been shown to play a role in maintaining NO balance in human aortic endothelial cells (HAEC) nih.gov.
These metabolites have been observed to enhance NO concentration and inhibit its depletion caused by superoxide overproduction. The mechanism of action involves the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production nih.govmdpi.commdpi.com. Specifically, hydroxytyrosol-3-sulfate was found to enhance the activation of eNOS nih.gov. This suggests that the conjugated metabolites of hydroxytyrosol may contribute significantly to the cardiovascular protective effects associated with olive oil consumption by preserving endothelial function.
Anti-inflammatory Mechanisms in Preclinical Cell Models
Inflammation is a key process in the development of many chronic diseases. Hydroxytyrosol and its metabolites have demonstrated notable anti-inflammatory properties in various preclinical cell models. These effects are mediated through the modulation of several key inflammatory pathways and molecules.
One of the primary mechanisms is the inhibition of pro-inflammatory enzymes and cytokines. Hydroxytyrosol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the production of tumor necrosis factor-alpha (TNF-α) in a mouse model of systemic inflammation rsc.orgnih.gov. In microglial cells, it has been found to reduce the mRNA levels of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 nih.gov.
Furthermore, hydroxytyrosol can interfere with inflammatory signaling pathways. It has been reported to decrease the phosphorylation of JNK1/2 and p38 MAPK, thereby reducing MAPK signaling, and to inhibit the activation of the NLRP3 inflammasome nih.gov. The anti-inflammatory effects of hydroxytyrosol and its metabolites are also linked to their antioxidant activity, as oxidative stress is a known trigger for inflammatory responses. In endothelial cells, hydroxytyrosol-3-O-sulfate has been shown to effectively reduce the expression of adhesion molecules like E-selectin and VCAM-1, which are crucial for the recruitment of inflammatory cells mdpi.commdpi.com.
The following table outlines some of the key anti-inflammatory mechanisms of hydroxytyrosol observed in preclinical cell models.
| Cell/Animal Model | Inflammatory Mediator/Pathway | Effect of Hydroxytyrosol/Metabolites |
| Mouse Model (systemic inflammation) | COX-2, TNF-α | Inhibition of expression and production. rsc.orgnih.gov |
| BV2 Murine Microglial Cells | TNF-α, IL-1β, IL-6, CXCL10 | Reduction in mRNA levels. nih.gov |
| BV2 Murine Microglial Cells | JNK1/2, p38 MAPK, NLRP3 inflammasome | Decreased phosphorylation and inhibition of activation. nih.gov |
| Endothelial Cells | E-selectin, VCAM-1 | Reduced expression by hydroxytyrosol-3-O-sulfate. mdpi.commdpi.com |
| THP-1 (human monocytic cells) | NO, TNF-α, iNOS, COX-2 | Inhibition of release and gene expression. |
Inhibition of LPS-Induced Inflammation in Cellular Contexts
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The metabolite hydroxytyrosol 3-sulfate has been shown to effectively modulate the inflammatory response triggered by LPS in vascular endothelial cells. nih.gov The vascular endothelium is a critical interface in the inflammatory process, and its dysfunction is a key event in the development of various diseases. nih.gov
One of the key mechanisms by which LPS induces vascular inflammation is by disrupting the endothelial barrier function, leading to increased permeability. nih.gov Hydroxytyrosol 3-sulfate has been investigated for its ability to protect against this LPS-induced derangement. Studies on Human Umbilical Vein Endothelial Cells (HUVEC) have shown that hydroxytyrosol metabolites, including the 3-sulfate form, can limit the increase in endothelial permeability caused by LPS. nih.gov
The inflammatory response to LPS is mediated by the activation of several intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.comnih.gov Activation of these pathways leads to the transcription and expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines. nih.govnih.gov Research indicates that hydroxytyrosol and its metabolites can interfere with these signaling cascades. Specifically, hydroxytyrosol has been found to suppress the activation of TLR-4-mediated NF-κB and the ERK signaling pathway, which is a part of the MAPK family. mdpi.comnih.gov By inhibiting the phosphorylation of key proteins in the MAPK pathway and preventing the nuclear translocation of NF-κB subunits, hydroxytyrosol 3-sulfate can effectively dampen the cellular inflammatory response to LPS. mdpi.comnih.gov
Table 1: Research Findings on the Inhibition of LPS-Induced Inflammation by Hydroxytyrosol 3-Sulfate
| Cellular Model | Inducing Agent | Observed Effect of Hydroxytyrosol 3-Sulfate | Affected Signaling Pathway | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharide (LPS) | Limits the increase in endothelial permeability and alteration of tight junction proteins. | Mitogen-Activated Protein Kinase (MAPK) | nih.gov |
| Murine Microglial Cells (BV2) | Lipopolysaccharide (LPS) | Decreased phosphorylated forms of JNK1/2 and p38MAPK; prevented nuclear translocation of NF-κBp65. | Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB) | nih.gov |
Suppression of Pro-inflammatory Biomarkers in In Vitro Systems
A key aspect of the anti-inflammatory action of hydroxytyrosol 3-sulfate is its ability to suppress the production and expression of a wide range of pro-inflammatory biomarkers. These molecules, which include cytokines, chemokines, and adhesion molecules, are central to the initiation and propagation of inflammatory responses.
In studies using human vascular endothelial cells, hydroxytyrosol 3-sulfate has been shown to be particularly effective, sometimes even more so than its parent compound, hydroxytyrosol. nih.gov For instance, 5 µM of hydroxytyrosol-3-O-sulfate was effective at reducing the expression of the adhesion molecules E-selectin and vascular cell adhesion molecule-1 (VCAM-1), whereas the parent hydroxytyrosol was not. nih.gov This metabolite also reduces the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine crucial for recruiting monocytes to sites of inflammation. nih.gov
Furthermore, extensive research on hydroxytyrosol and its extracts has demonstrated a broad inhibition of pro-inflammatory cytokines. semanticscholar.orgresearchgate.net In LPS-stimulated murine macrophages, hydroxytyrosol significantly inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂). semanticscholar.org It also diminishes the secretion of key inflammatory cytokines such as:
Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.govmdpi.com
Interleukin-1alpha (IL-1α) semanticscholar.org
Interleukin-1beta (IL-1β) mdpi.comnih.govmdpi.com
Interleukin-6 (IL-6) mdpi.comnih.govmdpi.com
Interleukin-12 (IL-12) semanticscholar.org
The suppression of these biomarkers occurs at the level of gene expression, as hydroxytyrosol has been shown to reduce the mRNA levels of the genes encoding these inflammatory mediators. nih.govsemanticscholar.org This comprehensive downregulation of inflammatory mediators underscores the significant anti-inflammatory potential of hydroxytyrosol metabolites like the 3-sulfate form in in vitro systems.
Table 2: Pro-inflammatory Biomarkers Suppressed by Hydroxytyrosol 3-Sulfate and its Parent Compound
| Biomarker Category | Specific Biomarker | Cellular System | Effect | Reference |
| Adhesion Molecules | E-selectin | Human Endothelial Cells | Downregulation | nih.gov |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Human Endothelial Cells | Downregulation | nih.gov | |
| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Human Endothelial Cells | Downregulation | nih.gov |
| Chemokine (C-X-C motif) ligand 10 (CXCL10/IP-10) | Murine Macrophages | Gene expression reduction | semanticscholar.org | |
| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Murine Microglial and Macrophage Cells | Secretion and mRNA level reduction | mdpi.comnih.govsemanticscholar.org |
| Interleukin-1beta (IL-1β) | Murine Microglial and Macrophage Cells | Secretion and mRNA level reduction | mdpi.comnih.govsemanticscholar.org | |
| Interleukin-6 (IL-6) | Murine Microglial and Macrophage Cells | Secretion and mRNA level reduction | mdpi.comnih.govsemanticscholar.org | |
| Inflammatory Mediators | Nitric Oxide (NO) | Murine Macrophages | Production inhibition | semanticscholar.org |
| Prostaglandin E₂ (PGE₂) | Murine Macrophages | Production inhibition | semanticscholar.org |
Preclinical Studies and Biological Activities of Hydroxy Tyrosol 3 Sulfate Sodium Salt
In Vitro Studies on Specific Cell Lines
Research using human aortic endothelial cells (HAEC) has demonstrated that hydroxytyrosol-3-sulfate (HT-3S) plays a role in endothelial protection. Studies indicate that HT-3S can alleviate morphological changes in endothelial cells induced by the inflammatory stimulus Interleukin-1 beta (IL-1β), suggesting a potential role in the prevention of endothelial dysfunction. nih.gov Furthermore, HT-3S has been shown to be more effective than its parent compound in reducing the expression of certain adhesion molecules. In one study, 5 µM of hydroxytyrosol-3-O-sulfate effectively reduced E-selectin and vascular cell adhesion molecule-1 (VCAM-1), key molecules in the inflammatory process that leads to atherosclerosis. mdpi.com The same study noted that the metabolite also reduces monocyte chemoattractant protein-1 (MCP-1). mdpi.com These findings highlight the significant bioactivity of the sulfated metabolite in maintaining endothelial homeostasis.
Table 1: Effects of Hydroxytyrosol (B1673988) 3-Sulfate on Endothelial Cell Models
| Cell Line | Model | Key Findings | Reference(s) |
|---|---|---|---|
| HAEC | Human Aortic Endothelial Cells | Attenuates morphological changes induced by IL-1β. | nih.gov |
| Endothelial Cells | Not specified | At 5 µM, reduces E-selectin, VCAM-1, and MCP-1 expression, outperforming the parent compound. | mdpi.com |
In models utilizing the human intestinal cell line Caco-2, which mimics the intestinal epithelium, hydroxytyrosol sulfate (B86663) metabolites have demonstrated significant protective effects. Studies investigating the pro-oxidant effect of oxidized cholesterol found that hydroxytyrosol sulfate was able to counteract the resulting oxidative damage. nih.govresearchgate.net The efficiency of the sulfate metabolite in protecting these intestinal cells was comparable to that of the parent hydroxytyrosol. nih.govresearchgate.net This suggests that even after metabolic sulfation in the intestine and liver, the beneficial antioxidant capacity of the parent compound is retained, allowing the metabolite to exert a direct biological action at the intestinal level. nih.govresearchgate.net
Table 2: Effects of Hydroxytyrosol Sulfate in Caco-2 Intestinal Cell Model
| Cell Line | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Caco-2 | Human Enterocyte-like Cells | Protects against the pro-oxidant effects of oxidized cholesterol. | nih.govresearchgate.net |
| Caco-2 | Human Enterocyte-like Cells | Shows antioxidant efficiency comparable to the parent compound, hydroxytyrosol. | nih.govresearchgate.net |
Direct in vitro studies applying isolated hydroxytyrosol 3-sulfate to immune cell models such as macrophages are limited in the current scientific literature. However, extensive research has been conducted on its parent compound, hydroxytyrosol (HT). In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, HT has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Given that hydroxytyrosol is rapidly and extensively metabolized to its sulfated conjugates in vivo, with the 3-sulfate form being a major circulating metabolite, it is scientifically plausible that the anti-inflammatory activities observed in animal models are mediated, at least in part, by this sulfated form. nih.gov
Similar to immune cells, there is a scarcity of in vitro research that has directly tested the effects of hydroxytyrosol 3-sulfate on cancer cell lines. The majority of studies have focused on the parent molecule, hydroxytyrosol. These studies have shown that hydroxytyrosol can inhibit proliferation and induce apoptosis in various cancer cell lines. For instance, hydroxytyrosol has demonstrated anti-proliferative and pro-apoptotic effects in human promyelocytic leukemia cells (HL60). oup.com In breast cancer research, hydroxytyrosol was found to reduce the viability and proliferation of MCF-7 and the triple-negative MDA-MB-231 cell lines. nii.ac.jpmdpi.comnih.gov While these effects are attributed to the parent compound in in vitro settings, the fact that hydroxytyrosol 3-sulfate is the predominant metabolite in circulation after oral intake suggests it could be a key contributor to the potential anti-cancer effects observed in in vivo contexts. nih.gov
The effect of hydroxytyrosol 3-sulfate on cellular viability and proliferation appears to be context-dependent, differing between normal and cancerous cells. In non-cancerous cells, the metabolite exhibits protective properties. For example, studies on Caco-2 intestinal cells show it protects against oxidative damage, thereby preserving cell viability. nih.govresearchgate.net Similarly, it was not reported to be cytotoxic to human aortic endothelial cells (HAEC) while protecting them from inflammatory stimuli. nih.gov
Conversely, the parent compound, hydroxytyrosol, has been shown to decrease the viability and proliferation of various cancer cell lines. For example, it induced a dose-dependent reduction in viability in MCF-7 breast cancer cells. nii.ac.jp A significant reduction in the proliferation of mammary tumor cells was also observed in animal models treated with hydroxytyrosol, an effect likely mediated by its metabolites. nih.gov This suggests a selective action, promoting the health of normal cells while potentially inhibiting the growth of malignant cells.
Animal Model Research
While direct administration of hydroxytyrosol 3-sulfate in animal models is not common, numerous studies administering the parent compound, hydroxytyrosol, provide strong inferential evidence of the metabolite's activity. Pharmacokinetic analyses in Sprague-Dawley rats have conclusively shown that after oral administration of hydroxytyrosol, its sulfate conjugates are the major metabolites found in plasma, with one sulfate form accounting for approximately 73% of all related compounds detected. nih.gov This indicates that the systemic biological effects observed in these animals are largely attributable to hydroxytyrosol sulfate.
In a rat model of mammary carcinoma, administration of hydroxytyrosol led to an inhibition of tumor growth and proliferation rate. nih.gov In models of inflammation, hydroxytyrosol treatment has been shown to prevent lipopolysaccharide (LPS)-induced increases in inflammatory markers like COX-2 and TNF-α. nih.gov Furthermore, in a rodent model of rheumatoid arthritis, hydroxytyrosol supplementation significantly decreased paw edema and histological damage. sigmaaldrich.com Studies on non-alcoholic fatty liver disease (NAFLD) in animal models have also shown that hydroxytyrosol can reduce steatosis, oxidative stress, and inflammation. researchgate.net These diverse protective effects across different pathological models are likely mediated by the primary circulating and biologically active metabolite, hydroxytyrosol 3-sulfate.
Table 3: Summary of In Vivo Effects in Animal Models Following Hydroxytyrosol Administration (Mediated by Sulfated Metabolites)
| Animal Model | Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Sprague-Dawley Rats | Mammary Carcinoma | Inhibited tumor growth and proliferation. | nih.gov |
| Balb/c Mice | Systemic Inflammation (LPS-induced) | Prevented increases in COX-2 and TNF-α; improved plasma antioxidant power. | nih.gov |
| Wistar Rats | Rheumatoid Arthritis | Reduced paw edema, histological damage, and inflammatory markers. | sigmaaldrich.com |
| Rat Models | High-Fat Diet-Induced NAFLD | Reduced liver steatosis, oxidative stress, and inflammation; improved liver function. | researchgate.net |
| Piglet Model | Intestinal Oxidative Stress | Improved intestinal morphology and barrier function; regulated bile acid metabolism. | mdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 9-aminoacridine |
| apigenin |
| arachidonic acid |
| caffeic acid |
| catechin |
| Cholesterol |
| clofibrate |
| cyclophosphamide |
| Cytochrome c |
| doxorubicin |
| erythrodiol |
| fenofibrate |
| GlutaMAX |
| Glutathione (B108866) |
| Hydrocortisone |
| Hydroxytyrosol |
| Hydroxytyrosol 3-Sulfate Sodium Salt |
| Hydroxytyrosol-3-glucuronide |
| Hydroxytyrosol-acetate |
| hyocholic acid |
| hyodeoxycholic acid |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Interleukin-17 |
| Interleukin-18 |
| L-arginine |
| L-Nω-nitro-arginine |
| Malondialdehyde |
| methyl-methanesulfonate |
| oleic acid |
| oleocanthal |
| oleuropein (B1677263) |
| Penicillin G Sodium Salt |
| pinoresinol |
| quercetin |
| Serotonin |
| beta-sitosterol |
| squalene |
| streptomycin sulfate |
| tauroursodeoxycholic acid |
| Thromboxane B2 |
| thymoquinone |
| Trehalose |
| Tryptamine |
| tyrosol |
| tyrosol-glucuronide |
| tyrosol-sulfate |
Studies on Cardiovascular Disease Models
The cardiovascular benefits of hydroxytyrosol are well-documented, with research pointing to its antioxidant, anti-inflammatory, and anti-atherogenic properties. nih.govnih.govmdpi.com Emerging evidence suggests that its metabolites, such as Hydroxytyrosol 3-Sulfate, play a crucial role in these effects.
A key study investigated the effects of Hydroxytyrosol 3-O-sulfate (HT-3-Os), the main plasma metabolite of hydroxytyrosol, on human endothelial cells. nih.gov The findings revealed that the metabolite exerted a protective effect on endothelial integrity. Specifically, treatment with HT-3-Os led to an increase in the expression of endothelial markers such as CD31 and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Concurrently, it decreased the expression of mesenchymal markers like α-smooth muscle actin (α-SMA) and vimentin, which are associated with inflammatory processes and the loss of endothelial function. nih.gov This suggests that Hydroxytyrosol 3-Sulfate directly contributes to the maintenance of endothelial health, a critical factor in preventing the initiation and progression of atherosclerosis. unipd.itresearchgate.net
While most in vivo studies administer the parent compound, hydroxytyrosol, the observed benefits—such as improved lipid profiles, reduced LDL oxidation, and decreased markers of oxidative stress—are likely mediated by its bioavailable metabolites, including the 3-sulfate form. nih.govbiomedicineandprevention.combiomedicineandprevention.com
Table 1: Findings from In Vitro Cardiovascular Model Study
| Model System | Compound Tested | Key Findings | Reference |
|---|
Investigations in Inflammatory Models
Chronic inflammation is a key driver of many diseases. Hydroxytyrosol has demonstrated potent anti-inflammatory effects in various models, including its ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.comresearchgate.net These effects are often attributed to the inhibition of inflammatory pathways such as NF-κB. nih.govmdpi.com
The role of Hydroxytyrosol 3-Sulfate in these anti-inflammatory activities is an area of growing interest. The aforementioned study by Terzuoli et al. provides indirect evidence of its anti-inflammatory potential, as the mesenchymal markers it was found to decrease (α-SMA and vimentin) are involved in inflammatory stages. nih.gov In various animal models where hydroxytyrosol was administered, it was shown to alleviate inflammation, such as in dextran (B179266) sodium sulfate (DSS)-induced colitis. nih.govmdpi.com Given that Hydroxytyrosol 3-Sulfate is a major circulating metabolite, it is plausible that it contributes significantly to the systemic anti-inflammatory effects observed after oral consumption of hydroxytyrosol. nih.govnih.gov
Neuroprotective Research in Animal Brain Models
Preclinical research has highlighted the neuroprotective potential of hydroxytyrosol in various models of neurological disorders and injury. researchgate.net Studies on animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases have shown that hydroxytyrosol can reduce oxidative stress, inflammation, and neuronal damage, while improving cognitive and motor functions. nih.govnih.govmdpi.com For instance, in models of hypoxia-reoxygenation in rat brain slices, hydroxytyrosol and its acetylated form inhibited cell death in a concentration-dependent manner. nih.govresearchgate.net
Pharmacokinetic studies in rats have demonstrated that after oral administration, hydroxytyrosol is extensively metabolized, with sulfated conjugates being the predominant forms found in plasma. nih.gov This indicates that Hydroxytyrosol 3-Sulfate readily crosses into the circulation and is available to exert effects systemically. Although direct studies administering Hydroxytyrosol 3-Sulfate in animal brain models are not extensively documented, the neuroprotective effects observed after giving the parent compound are likely influenced by this major metabolite. nih.gov The sustained plasma presence of these metabolites may be crucial for the observed protective actions on the brain. nih.gov
Metabolic Studies in Animal Models
Hydroxytyrosol has been shown to exert beneficial effects on metabolic health in various animal models. Research indicates it can help mitigate features of metabolic syndrome by improving lipid profiles, reducing hyperglycemia, and enhancing insulin (B600854) sensitivity. mdpi.comnih.gov For example, in obese mice fed a high-fat diet, hydroxytyrosol supplementation was found to reduce liver steatosis and body weight, in part by inhibiting pathways involved in fatty acid synthesis. mdpi.comnih.gov It has also been shown to regulate glutathione levels and antioxidant enzyme activity in adipose tissue. nih.govmdpi.com
Following oral administration, hydroxytyrosol is rapidly absorbed and metabolized, with a significant portion converted into sulfated and glucuronidated forms. nih.govresearchgate.net Pharmacokinetic analysis reveals that sulfation is a primary metabolic route. nih.gov Therefore, the systemic effects on glucose and lipid metabolism observed in animal studies are likely mediated not just by the parent compound but also by its circulating metabolites like Hydroxytyrosol 3-Sulfate. nih.gov
Comparative Biological Activity of Sulfated and Unsulfated Hydroxytyrosol
When hydroxytyrosol is consumed, it undergoes significant first-pass metabolism in the intestine and liver, where it is conjugated into more water-soluble forms, primarily sulfates and glucuronides, to facilitate excretion. mdpi.com Pharmacokinetic studies in rats have decisively shown that sulfation is the predominant metabolic pathway. nih.gov
The plasma concentration of hydroxytyrosol sulfate metabolites is substantially higher than that of the free, unsulfated form. nih.gov One study reported that the peak plasma concentration of a sulfate metabolite (M1-b) was 13 times higher than that of hydroxytyrosol itself. The area under the plasma concentration-time curve (AUC), which reflects total drug exposure, was approximately 7 to 9 times greater for the sulfate metabolites compared to the parent compound. nih.gov
This stark difference in bioavailability raises critical questions about which form of the compound is responsible for the health benefits observed in vivo. While the vast majority of in vitro research has focused on the biological activities of unsulfated hydroxytyrosol, the evidence suggests that its sulfated metabolites are the primary actors in the body. nih.govmdpi.comolivewellnessinstitute.org
The study on human endothelial cells provides direct evidence that Hydroxytyrosol 3-O-sulfate is not an inactive metabolite but possesses significant biological activity, promoting endothelial health. nih.gov In contrast, much of the research on the antioxidant and anti-inflammatory effects has been conducted with the parent compound. mdpi.comnih.gov The superior antioxidant activity of unsulfated hydroxytyrosol in vitro is often attributed to its catechol structure, which can be masked by sulfation. researchgate.net However, the biological relevance of in vitro antioxidant assays can be limited, and the in vivo effects may be more complex, involving cell signaling and gene expression modulation, which the sulfated form has been shown to influence. nih.gov
Table 2: Pharmacokinetic Profile of Hydroxytyrosol vs. Sulfated Metabolites in Rats
| Parameter | Hydroxytyrosol (Parent) | Hydroxytyrosol Sulfates (Metabolites) | Reference |
|---|---|---|---|
| Predominant Form in Plasma | Low | High | nih.gov |
| Peak Plasma Concentration (Cmax) | Lower | Up to 13-fold higher than parent compound | nih.gov |
| Total Exposure (AUC Ratio) | 1 (Reference) | ~7-9 fold higher than parent compound | nih.gov |
| Primary Metabolic Pathway | - | Sulfation | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Hydroxytyrosol |
| Hydroxytyrosol 3-Sulfate Sodium Salt |
| Hydroxytyrosol 3-O-Sulfate (HT-3-Os) |
| CD31 |
| Fibroblast Growth Factor Receptor 1 (FGFR1) |
| α-smooth muscle actin (α-SMA) |
| Vimentin |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Nuclear factor kappa B (NF-κB) |
| Glutathione |
| Oleuropein |
| Caffeic acid |
| Tyrosol |
Theoretical Considerations and Future Research Directions
Hypotheses on the Role of Sulfated Metabolites as Bioactive Carriers
The process of sulfation, which adds a sulfate (B86663) group to compounds like hydroxytyrosol (B1673988), is a critical part of phase II metabolism. nih.govhyphadiscovery.com This transformation significantly increases the water solubility of polyphenols, which has traditionally been viewed as a detoxification step to facilitate their excretion from the body. nih.govnih.gov However, emerging hypotheses suggest a more active role for these sulfated metabolites.
One prominent theory is that sulfated polyphenols, including hydroxytyrosol 3-sulfate, act as "bioactive carriers" or a circulating reservoir of the parent compound. nih.gov According to this hypothesis, after absorption and sulfation in the intestine and liver, these metabolites are transported through the bloodstream to target tissues. nih.govnih.gov At these sites, local enzymes called sulfatases can cleave the sulfate group, releasing the free, more biologically active form of the polyphenol precisely where it may be needed, such as in areas of inflammation or oxidative stress. nih.govanu.edu.au This targeted delivery system would allow for a more sustained and localized effect of hydroxytyrosol.
Another hypothesis posits that the sulfated metabolites themselves may possess intrinsic biological activity, independent of their conversion back to the parent compound. nih.govresearchgate.net While sulfation can sometimes reduce specific activities like radical scavenging compared to the original polyphenol, it might enhance others or confer new properties. sigmaaldrich.com For instance, some sulfated flavonoids have shown potential as anticoagulant and antiviral agents. nih.govresearchgate.net The addition of a sulfate group alters the molecule's size, charge, and polarity, which could influence its interaction with cell receptors, enzymes, and other biological targets. researchgate.net For hydroxytyrosol 3-sulfate, this could mean it has unique effects on cellular signaling pathways or inflammatory processes that differ from those of free hydroxytyrosol. nih.govacs.org
Finally, it is also hypothesized that conjugation, including sulfation, is a necessary step for the cellular uptake of polyphenols, after which they are deconjugated inside the cell to exert their effects. nih.gov This suggests that the sulfated form is crucial for transport into the very cells where the parent compound will ultimately act.
Challenges in Researching Sulfated Phenolic Compounds
Investigating sulfated metabolites like hydroxytyrosol 3-sulfate sodium salt is fraught with challenges that have historically slowed progress in this area.
A primary obstacle is the limited commercial availability of pure analytical standards . nih.govnih.gov Without these standards, it is difficult to accurately identify and quantify the specific metabolites in biological samples or to perform controlled in vitro experiments to determine their bioactivity. nih.gov
Furthermore, the synthesis and purification of these compounds are complex. researchgate.netmdpi.com Chemical sulfation methods can be challenging, often requiring harsh reagents and resulting in low yields or mixtures of different isomers that are difficult to separate. researchgate.netmdpi.com While enzymatic approaches using sulfotransferases are being developed, they also present their own set of technical hurdles. acs.org
From an analytical perspective, detecting and characterizing sulfated metabolites in complex biological matrices like plasma and urine is a significant challenge. nih.govnih.gov These metabolites are often present at low concentrations alongside a vast number of other endogenous and exogenous compounds. nih.govdoi.org Differentiating between various isomers (e.g., hydroxytyrosol 3-sulfate vs. hydroxytyrosol 4'-sulfate) requires sophisticated analytical techniques. mdpi.com Additionally, the sulfate group can be unstable and may be lost during sample preparation or analysis, further complicating accurate measurement. researchgate.net
Finally, the dynamic and complex nature of polyphenol metabolism itself presents a challenge. The interplay between sulfation, glucuronidation, and methylation, along with the influence of gut microbiota, creates a complex metabolic profile that is difficult to fully unravel. nih.govnih.gov
Innovative Research Methodologies for Hydroxytyrosol 3-Sulfate Sodium Salt
Overcoming the challenges in studying sulfated polyphenols requires the adoption of innovative research methodologies.
Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is at the forefront of analyzing these metabolites. nih.govmdpi.comproquest.com These techniques allow for the sensitive and specific detection of sulfated compounds in complex biological samples. nih.gov Untargeted metabolomics approaches, which aim to capture a broad snapshot of all metabolites, are becoming increasingly powerful for discovering new sulfated derivatives and understanding metabolic pathways. nih.govnih.gov New data analysis workflows are being developed to specifically identify sulfated metabolites based on their characteristic fragmentation patterns in mass spectrometry. anu.edu.aunih.gov
Novel Synthesis and Production Methods: To address the lack of standards, researchers are developing more efficient chemical and enzymatic synthesis methods. hyphadiscovery.comnih.gov Chemoenzymatic strategies, which combine chemical steps with the use of specific enzymes like bacterial aryl sulfotransferases, offer a promising way to produce specific sulfated isomers in higher yields and purity. mdpi.comacs.org The development of large-scale, parallel synthesis techniques is enabling the creation of libraries of sulfated metabolites, which can be used to validate their presence in biological samples and to screen for their activity. nih.gov
In Vitro and Cellular Models: Advanced cell culture models are crucial for studying the biological effects of hydroxytyrosol 3-sulfate. Using cell lines relevant to specific health conditions, such as endothelial cells for cardiovascular research or immune cells for inflammation studies, can provide insights into the mechanisms of action. nih.govnih.gov Co-culture systems that include different cell types or models that mimic the gut-liver axis can help to better understand the metabolism and transport of these compounds. nih.gov Investigating cellular uptake and the expression of sulfatase enzymes in different cell types will be key to testing the hypothesis of sulfated metabolites as bioactive carriers. nih.gov
The table below summarizes some of the innovative methodologies being applied to the study of sulfated phenolic compounds.
| Methodology Category | Specific Techniques | Application to Hydroxytyrosol 3-Sulfate Research |
| Analytical Chemistry | UHPLC-HRMS/MS, Untargeted Metabolomics, Isotope Labeling | Accurate identification and quantification in plasma/urine; discovery of new metabolites; tracing metabolic pathways. nih.govmdpi.comresearchgate.net |
| Synthetic Chemistry | Chemoenzymatic Synthesis, Parallel Synthesis, Microbial Biotransformation | Production of pure standards for research; creation of metabolite libraries for screening. hyphadiscovery.comnih.govacs.org |
| Cellular Biology | Disease-specific Cell Lines (e.g., endothelial, immune cells), Co-culture Systems, Sulfatase Activity Assays | Determining specific biological effects (e.g., anti-inflammatory); studying metabolism and transport; testing the "bioactive carrier" hypothesis. nih.govnih.govmdpi.com |
This table is interactive. Users can sort the columns to view the information based on their interests.
Potential Avenues for Advanced Preclinical Investigation
Building on current knowledge, future preclinical research on hydroxytyrosol 3-sulfate sodium salt should focus on several key areas to bridge the gap between theoretical hypotheses and potential therapeutic applications.
Anti-inflammatory and Immunomodulatory Effects: While the parent compound hydroxytyrosol is known for its anti-inflammatory properties, the specific effects of its sulfated metabolite are less understood. nih.govmdpi.comnih.gov Future studies should investigate the ability of hydroxytyrosol 3-sulfate to modulate key inflammatory pathways, such as the NF-κB and MAPK pathways, in relevant cell models and animal models of inflammatory diseases like colitis or arthritis. mdpi.comnih.gov It would be valuable to compare its potency and mechanisms of action directly with free hydroxytyrosol.
Cardioprotective Properties: Given the established cardiovascular benefits of olive oil polyphenols, exploring the role of hydroxytyrosol 3-sulfate in cardiovascular health is a logical next step. oup.comolivewellnessinstitute.org Preclinical investigations could focus on its effects on endothelial function, platelet aggregation, and the oxidation of low-density lipoproteins (LDL), all of which are critical factors in the development of atherosclerosis. oup.comolivewellnessinstitute.org Studies in animal models of cardiovascular disease could help determine if this metabolite contributes significantly to the heart-healthy effects of olive oil.
Neuroprotective Potential: Hydroxytyrosol has been shown to have neuroprotective effects, and uniquely, it is suggested to be able to cross the blood-brain barrier. mdpi.comolivewellnessinstitute.org It is crucial to determine if its sulfated metabolites share this capability and if they can exert protective effects in the central nervous system. Research using in vitro models of neuronal cells and in vivo models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, could uncover a potential role for hydroxytyrosol 3-sulfate in brain health. mdpi.com
Bioavailability and Metabolism Studies: Further pharmacokinetic studies are needed to fully understand the absorption, distribution, metabolism, and excretion of hydroxytyrosol 3-sulfate. nih.govnih.gov Using techniques like radiolabeling could provide a definitive picture of the compound's fate in the body. researchgate.net Comparing the bioavailability and metabolic profiles after administration of pure hydroxytyrosol versus its sulfated form would provide critical information on their respective roles and potential for systemic effects. nih.gov
The table below outlines potential preclinical research directions.
| Research Area | Specific Focus of Investigation | Potential Model Systems |
| Inflammation | Modulation of NF-κB, MAPK, and inflammasome pathways; cytokine production. | Macrophages, monocytes; animal models of colitis or systemic inflammation. mdpi.comnih.gov |
| Cardiovascular Health | Endothelial dysfunction, LDL oxidation, platelet aggregation, foam cell formation. | Human aortic endothelial cells (HAECs); ApoE knockout mouse models. nih.govoup.com |
| Neuroprotection | Neuronal cell viability against oxidative stress, neuroinflammation, beta-amyloid toxicity. | SH-SY5Y neuroblastoma cells; animal models of Alzheimer's or Parkinson's disease. mdpi.com |
| Pharmacokinetics | Comparative bioavailability, tissue distribution, identification of deconjugation sites. | In vivo rat/mouse models with oral administration; use of 14C-labeled compounds. researchgate.netnih.gov |
This table is interactive, allowing for sorting of the data presented.
Q & A
Q. How to evaluate interactions with plasma proteins using equilibrium dialysis?
- Methodological Answer : Incubate this compound with human plasma in dialysis chambers (molecular weight cutoff: 10 kDa). Separate bound and free fractions after 24 hours at 37°C. Quantify free concentration via LC-MS/MS. Calculate binding percentage and compare with albumin-spiked controls to identify specific protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
